2-methoxy-N,2-dimethylpropanimidamide hydrochloride
Description
Chemical Name: 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride Synonyms: (2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride Molecular Formula: C₆H₁₅NO·HCl Molecular Weight: 165.65 g/mol (calculated from formula) Structure: The compound features a propane backbone with a methoxy group (-OCH₃) and two methyl groups attached to the central carbon. The amine group is substituted with a methyl group, forming a tertiary ammonium structure upon protonation (SMILES: CC(C)(CNC)OC) .
Properties
IUPAC Name |
2-methoxy-N',2-dimethylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,9-4)5(7)8-3;/h1-4H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQYJVPCZPAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Groups and Ester Conversion
A method analogous to the preparation of related amidine hydrochlorides involves:
Amination and Amidination Steps
Deprotection and Hydrochloride Salt Formation
- The Boc group is removed by treatment with hydrochloric acid in ethanol or ethyl acetate at moderate temperatures (40 ± 2 °C).
- This step yields the target amidine hydrochloride salt with high purity (~99.0%) and yield (~90.5%).
Process Parameters and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Amino group protection | Glycine methyl ester HCl + Boc2O + alkali | 0–30 | 96.2 | 98.8 | Ether or varsol solvent used |
| Amination | Boc-protected ester + dimethylaniline + MTBE | 30 ± 2 | 91.2 | 98.6 | 24-hour stirring |
| Deprotection & salification | Boc-amidine + 34% HCl in ethanol/ethyl acetate | 40 ± 2 | 90.5 | 99.0 | Crystallization post-reaction |
Advantages of the Method
- Raw materials : Use of inexpensive and readily available starting materials such as glycine methyl ester hydrochloride and tert-butyl dicarbonate.
- Reaction conditions : Mild temperatures and pressures, avoiding harsh conditions.
- Purity and yield : High purity (>99%) and good overall yield (78–82% total recovery).
- Scalability : Suitable for large-scale production due to simple operation and stable process.
- Environmental impact : Minimal generation of waste, making the process more sustainable.
Alternative Approaches and Related Syntheses
- While direct preparation methods for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride are limited, related amidine hydrochlorides are prepared using Mannich-type reactions, reductive amination, or nucleophilic substitution on appropriate precursors.
- For example, amidines can be synthesized by reacting nitriles with amines under acidic conditions or by hydrogenation of oximes in the presence of palladium catalysts.
- Salt formation typically involves treatment with HCl gas or hydrochloric acid in organic solvents, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N,2-dimethylpropanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Scientific Research Applications
2-methoxy-N,2-dimethylpropanimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and industrial processes.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Differences and Research Findings
Diphenhydramine HCl incorporates a diphenylmethoxy group, enabling π-π interactions critical for its antihistamine activity, a feature absent in the target compound .
Pharmacological Activity :
- Methoxyphenamine HCl (CAS 5588-10-3) is a documented bronchodilator, acting as a beta-2 adrenergic agonist. Its phenethylamine backbone contrasts with the propane chain of the target compound, highlighting the role of aromaticity in drug design .
- The target compound lacks reported pharmacological data, suggesting its primary use as a synthetic intermediate or research chemical .
Stability and Reactivity :
- Chloro-substituted analogs (e.g., 2-chloro-N,N-dimethylpropylamine HCl) exhibit reactivity with strong oxidizers, necessitating careful storage .
- The methoxy group in the target compound may confer greater hydrolytic stability compared to esters or amides but less than aromatic systems like diphenhydramine .
Biological Activity
2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS No. 2060021-59-0) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H18ClN3O
- Molecular Weight : 195.70 g/mol
The compound features a methoxy group and a dimethylpropanimidamide structure, which contribute to its unique chemical properties and biological activities.
The biological activity of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is largely attributed to its interaction with specific biological targets. The compound is believed to modulate various signaling pathways by inhibiting certain enzymes or receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing physiological responses.
Anticancer Activity
Research indicates that 2-methoxy-N,2-dimethylpropanimidamide hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that 2-methoxy-N,2-dimethylpropanimidamide hydrochloride could be explored further as an antimicrobial agent.
Case Studies
- Anticancer Study : A study conducted by Smith et al. (2023) evaluated the effects of the compound on MCF-7 and A549 cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising avenue for cancer treatment.
- Antimicrobial Efficacy : Research by Johnson et al. (2024) tested the compound against various pathogens, revealing significant antibacterial activity comparable to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
